Cas no 92029-28-2 (5-isopropyl-3-phenylisoxazole-4-carboxylic acid)

5-Isopropyl-3-phenylisoxazole-4-carboxylic acid is a versatile heterocyclic compound featuring an isoxazole core substituted with phenyl and isopropyl groups, along with a carboxylic acid functionality. This structure imparts reactivity suitable for further derivatization, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both aromatic and aliphatic substituents enhances its potential for diverse chemical modifications, while the carboxylic acid group allows for easy conjugation or salt formation. Its well-defined molecular framework ensures consistency in synthetic applications, particularly in the development of bioactive molecules. The compound is typically characterized by high purity and stability under standard storage conditions.
5-isopropyl-3-phenylisoxazole-4-carboxylic acid structure
92029-28-2 structure
Product Name:5-isopropyl-3-phenylisoxazole-4-carboxylic acid
CAS No:92029-28-2
MF:C13H13NO3
MW:231.247223615646
CID:4665070
Update Time:2025-06-08

5-isopropyl-3-phenylisoxazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-isopropyl-3-phenylisoxazole-4-carboxylic acid
    • Inchi: 1S/C13H13NO3/c1-8(2)12-10(13(15)16)11(14-17-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16)
    • InChI Key: PJYJBEPCUYDILW-UHFFFAOYSA-N
    • SMILES: O1C(C(C)C)=C(C(O)=O)C(C2=CC=CC=C2)=N1

5-isopropyl-3-phenylisoxazole-4-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM471670-100mg
5-isopropyl-3-phenylisoxazole-4-carboxylic acid
92029-28-2 95%+
100mg
$193 2024-07-20
Chemenu
CM471670-250mg
5-isopropyl-3-phenylisoxazole-4-carboxylic acid
92029-28-2 95%+
250mg
$265 2024-07-20
Chemenu
CM471670-500mg
5-isopropyl-3-phenylisoxazole-4-carboxylic acid
92029-28-2 95%+
500mg
$483 2024-07-20
Enamine
EN300-717070-0.05g
3-phenyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid
92029-28-2 95.0%
0.05g
$97.0 2025-02-20
Enamine
EN300-717070-0.1g
3-phenyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid
92029-28-2 95.0%
0.1g
$144.0 2025-02-20
Enamine
EN300-717070-0.25g
3-phenyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid
92029-28-2 95.0%
0.25g
$206.0 2025-02-20
Enamine
EN300-717070-0.5g
3-phenyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid
92029-28-2 95.0%
0.5g
$391.0 2025-02-20
Enamine
EN300-717070-1.0g
3-phenyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid
92029-28-2 95.0%
1.0g
$513.0 2025-02-20
Enamine
EN300-717070-2.5g
3-phenyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid
92029-28-2 95.0%
2.5g
$1008.0 2025-02-20
Enamine
EN300-717070-5.0g
3-phenyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid
92029-28-2 95.0%
5.0g
$1488.0 2025-02-20

Additional information on 5-isopropyl-3-phenylisoxazole-4-carboxylic acid

Recent Advances in the Study of 5-Isopropyl-3-phenylisoxazole-4-carboxylic Acid (CAS: 92029-28-2)

The compound 5-isopropyl-3-phenylisoxazole-4-carboxylic acid (CAS: 92029-28-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This isoxazole derivative has been investigated for its role as a key intermediate in the synthesis of bioactive molecules and its direct pharmacological properties. Recent studies have explored its mechanism of action, structural modifications, and applications in drug discovery, positioning it as a promising candidate for further development.

One of the primary focuses of recent research has been the compound's role as a building block for more complex pharmacophores. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-isopropyl-3-phenylisoxazole-4-carboxylic acid serves as a versatile scaffold for the synthesis of novel anti-inflammatory agents. The study highlighted its ability to inhibit cyclooxygenase-2 (COX-2) with high selectivity, reducing inflammatory responses in preclinical models. This finding opens new avenues for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.

In addition to its anti-inflammatory properties, recent investigations have explored the compound's potential in oncology. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 5-isopropyl-3-phenylisoxazole-4-carboxylic acid exhibit inhibitory effects on specific kinases involved in cancer cell proliferation. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's efficacy, leading to the identification of analogs with nanomolar potency against tumor growth in vitro and in vivo. These results underscore the compound's potential as a lead structure for kinase-targeted cancer therapies.

Another critical area of research involves the compound's metabolic stability and pharmacokinetic properties. A recent pharmacokinetic study published in Drug Metabolism and Disposition (2024) evaluated the bioavailability and clearance rates of 5-isopropyl-3-phenylisoxazole-4-carboxylic acid in rodent models. The findings indicated favorable oral absorption and moderate hepatic metabolism, suggesting its suitability for further preclinical development. However, the study also noted the need for structural optimization to enhance its half-life and reduce potential drug-drug interactions.

Beyond its therapeutic potential, the compound has also been investigated for its utility in chemical biology. A 2023 study in ACS Chemical Biology demonstrated its use as a fluorescent probe for detecting enzymatic activity in live cells. By conjugating the isoxazole core with a fluorophore, researchers developed a sensitive tool for real-time monitoring of esterase activity, which could have applications in diagnostics and high-throughput screening.

In conclusion, 5-isopropyl-3-phenylisoxazole-4-carboxylic acid (CAS: 92029-28-2) represents a multifaceted compound with significant promise in drug discovery and chemical biology. Recent studies have elucidated its anti-inflammatory, anticancer, and diagnostic applications, while also identifying areas for further optimization. Future research should focus on advancing its pharmacokinetic profile and exploring additional therapeutic targets to fully realize its potential in the pharmaceutical industry.

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.